molecular formula C14H26O4 B8226252 (2,2-dimethyl-1,3-dioxolan-4-yl)methyl Octanoate

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl Octanoate

Cat. No.: B8226252
M. Wt: 258.35 g/mol
InChI Key: GLKYAJSVVULZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl Octanoate is a useful research compound. Its molecular formula is C14H26O4 and its molecular weight is 258.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of β-amino acids

A stereocontrolled synthesis method was developed for the methyl ester of (2 S )-3-amino-2-((4′ S )-2′,2′-dimethyl-1′,3′-dioxolan-4′-yl)propanoic acid from d-glyceraldehyde. This innovative method includes steps like the stereoselective Michael addition and the reduction of intermediates to achieve the target compound. The stereocontrolled transformation of l-glyceraldehyde into a similar compound was also outlined, showcasing the chemical's versatility in synthesizing amino acids with potential applications in pharmaceuticals and material sciences (Fernandez et al., 2006).

Application in Organic Synthesis

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl hexanoate was mentioned as a key component in the preparation of 1-Monoacylglycerols via the Suzuki-Miyaura Reaction, signifying its role in the synthesis of complex organic molecules. This reaction is pivotal in the synthesis of membrane proteins, coupling processes, and ensuring safety and waste disposal in chemical reactions (Yang et al., 2014).

Use in Esterification Reactions

In a study on selective esterifications of primary alcohols in a water-containing solvent, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate showcased its potential as an Oxyma derivative. This compound demonstrated remarkable effectiveness in the esterification of a wide range of carboxylic acids with primary alcohols. The study highlighted its utility in facilitating and enhancing chemical reactions, underscoring the chemical's role in synthetic chemistry and potential industrial applications (Wang et al., 2012).

Antimicrobial Applications

A study on the synthesis of 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole- -2,3-dione revealed its use in creating compounds with antimicrobial properties. The synthesized compounds exhibited moderate inhibitory activity against the fungus Candida albicans and some showed activity against Gram-positive bacteria Staphylococcus aureus. This illustrates the potential of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl Octanoate in developing new antimicrobial agents (Ramadan et al., 2019).

Properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-4-5-6-7-8-9-13(15)16-10-12-11-17-14(2,3)18-12/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKYAJSVVULZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC1COC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.